molecular formula C13H8N4O4S B10987836 4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide

4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B10987836
M. Wt: 316.29 g/mol
InChI Key: ANMGRFJXFRPUMV-UHFFFAOYSA-N
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Description

4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide is a synthetic organic compound that features a quinoline core substituted with a hydroxy group at the 4-position and a carboxamide group at the 3-position. The carboxamide group is further substituted with a 5-nitro-1,3-thiazol-2-yl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced through electrophilic substitution reactions using appropriate reagents such as hydroxylating agents.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Thiazole Ring Formation: The 5-nitro-1,3-thiazol-2-yl moiety can be synthesized separately and then coupled to the quinoline carboxamide through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group on the thiazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo various substitution reactions, particularly at the positions activated by the electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted thiazole derivatives.

    Substitution: Various substituted quinoline and thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the nitro group and the thiazole ring is particularly significant, as these moieties are known to interact with biological targets effectively.

Medicine

In medicine, research is focused on its potential as a therapeutic agent. Studies are conducted to evaluate its efficacy and safety in treating various diseases, including bacterial infections and cancer.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and dyes. Its diverse reactivity makes it a valuable intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The thiazole ring can interact with enzymes and proteins, inhibiting their function. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline-3-carboxamide: Lacks the thiazole ring and nitro group, resulting in different biological activities.

    N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide: Lacks the hydroxy group, which may affect its reactivity and biological properties.

    4-hydroxy-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide: Lacks the nitro group, potentially reducing its antimicrobial activity.

Uniqueness

4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide is unique due to the combination of the hydroxy, nitro, and thiazole moieties, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C13H8N4O4S

Molecular Weight

316.29 g/mol

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C13H8N4O4S/c18-11-7-3-1-2-4-9(7)14-5-8(11)12(19)16-13-15-6-10(22-13)17(20)21/h1-6H,(H,14,18)(H,15,16,19)

InChI Key

ANMGRFJXFRPUMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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